REACTION_SMILES
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[Br:12][c:13]1[n:14][c:15]([CH3:19])[cH:16][cH:17][cH:18]1.[Br:2][c:3]1[c:4]([CH3:11])[cH:5][c:6]([OH:10])[cH:7][c:8]1[CH3:9].[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[Cu:26].[Na:1]>>[Br:2][c:3]1[c:4]([CH3:11])[cH:5][c:6]([O:10][c:13]2[n:14][c:15]([CH3:19])[cH:16][cH:17][cH:18]2)[cH:7][c:8]1[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(O)cc(C)c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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Cc1cccc(Oc2cc(C)c(Br)c(C)c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |